Norcarfentanil-13C6
Description
Norcarfentanil-13C6 is a carbon-13 (13C) isotopically labeled analog of Norcarfentanil, a primary metabolite of the synthetic opioid carfentanil. This compound is specifically engineered for use as an internal standard in gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) methods, enabling precise quantification of Norcarfentanil in forensic, clinical, and toxicological analyses . The isotopic labeling involves six 13C atoms, which increases its molecular weight compared to the unlabeled form, eliminating spectral overlap during mass spectrometry and enhancing analytical accuracy .
Properties
Molecular Formula |
C₁₀¹³C₆H₂₂N₂O₃ |
|---|---|
Molecular Weight |
296.31 |
Synonyms |
4-[(1-Oxopropyl)phenylamino]-4-piperidinecarboxylic Acid Methyl Ester-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃[13C]₆H₂₃N₃O₃
- Applications : Forensic toxicology, prescription drug monitoring, urine drug testing .
- Storage: Stable at −20°C as a single-component solution in methanol .
Comparison with Structurally and Functionally Related Compounds
Norcarfentanil (Unlabeled)
- Molecular Formula : C₁₃H₂₃N₃O₃
- Role : Metabolite of carfentanil, detected in biological samples post-exposure.
- Key Difference: Lacks isotopic labeling, making it indistinguishable from endogenous compounds in MS without a labeled internal standard .
N-Acetyl Norfentanyl
- Molecular Formula : C₁₅H₂₃N₃O₂
- Role : Major urinary metabolite of fentanyl, used to confirm opioid exposure in drug testing.
- Key Difference: Contains an acetyl group (CH₃CO) attached to the nitrogen atom, altering its pharmacokinetics and MS fragmentation pattern compared to Norcarfentanil .
Norsufentanil
- Molecular Formula : C₂₀H₂₈N₂O₃S
- Role: Metabolite of sufentanil, another potent opioid agonist.
- Key Difference: Features a thiophene ring and methoxymethyl substitution, increasing lipophilicity (XLogP3: 3.8) compared to Norcarfentanil (XLogP3: 1.2) .
Analytical and Functional Comparison Table
| Parameter | Norcarfentanil-13C6 | Norcarfentanil | N-Acetyl Norfentanyl | Norsufentanil |
|---|---|---|---|---|
| Molecular Weight | 335.3 g/mol¹ | 293.3 g/mol | 277.4 g/mol | 376.5 g/mol |
| Isotopic Labeling | 13C6 | None | None | None |
| Primary Application | Internal standard (MS) | Target analyte | Urinary metabolite | Pharmacokinetic studies |
| Key Structural Feature | 13C-labeled piperidine | Piperidine ring | N-acetyl group | Thiophene ring |
| Analytical Use | Quantification in GC/MS | Detection in biosamples | Confirmation of fentanyl use | Sufentanil metabolism studies |
¹Calculated based on isotopic enrichment .
Research Findings and Methodological Insights
Synthetic Utility: The incorporation of 13C into this compound avoids steric interference during synthesis, ensuring high isotopic purity (>99%) for reliable MS quantification .
Forensic Accuracy: this compound reduces matrix effects in biological samples, achieving a limit of detection (LOD) of 0.1 ng/mL in urine, surpassing unlabeled analogs .
Metabolic Differentiation: Unlike Norsufentanil, which retains high receptor affinity due to its thiophene moiety, Norcarfentanil lacks therapeutic activity, making it a pure biomarker for carfentanil exposure .
Critical Considerations
- Safety: N-Acetyl Norfentanyl and Norsufentanil require stringent handling due to their bioactivity, whereas this compound is non-bioactive but still classified as hazardous .
- Regulatory Compliance: Use of this compound aligns with SAMHSA guidelines for opioid testing, ensuring legal defensibility in forensic reports .
This comparison underscores the unique role of isotopic labeling in enhancing analytical precision for fentanyl-related compounds, positioning this compound as an indispensable tool in modern toxicology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
